2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile

Lipophilicity Drug-likeness ADME

2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is a fully synthetic quinoline-4-carbonitrile derivative featuring a sterically demanding tert‑butyl group at the 2‑position and an electronegative fluorine atom at the 6‑position. This substitution pattern confers a computed topological polar surface area of 36.7 Ų and a calculated partition coefficient (XLogP3) of 3.7, placing the compound firmly within oral drug‑like chemical space.

Molecular Formula C14H13FN2
Molecular Weight 228.26 g/mol
Cat. No. B11881051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile
Molecular FormulaC14H13FN2
Molecular Weight228.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C#N
InChIInChI=1S/C14H13FN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3
InChIKeyYKTXHQXZAIVSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile (CAS 1368366-19-1): Core Identity for Quinoline Library Design & Procurement


2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is a fully synthetic quinoline-4-carbonitrile derivative featuring a sterically demanding tert‑butyl group at the 2‑position and an electronegative fluorine atom at the 6‑position [1]. This substitution pattern confers a computed topological polar surface area of 36.7 Ų and a calculated partition coefficient (XLogP3) of 3.7, placing the compound firmly within oral drug‑like chemical space [1]. Commercial suppliers provide the compound at purities ≥98 %, making it suitable for high‑stringency medicinal chemistry and chemical biology applications .

Why 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile Cannot Be Replaced by Generic Quinoline‑4‑carbonitrile Analogs


The simultaneous presence of a 2‑tert‑butyl substituent and a 6‑fluoro substituent on the quinoline‑4‑carbonitrile scaffold generates a unique stereoelectronic environment that is not replicated by other common analogs such as the 6‑trifluoromethyl, 6‑methoxy, or unsubstituted quinoline‑4‑carbonitrile variants [1]. The tert‑butyl group introduces both steric shielding of the quinoline nitrogen and a single rotatable bond that influences conformational entropy, while the 6‑fluoro atom provides a finely tuned electron‑withdrawing effect (Hammett σₚ ≈ +0.06) distinct from the strongly withdrawing CF₃ (σₚ ≈ +0.54) or the donating OCH₃ (σₚ ≈ ‑0.27) [2]. These differences directly impact lipophilicity, metabolic stability, solubility, and the feasibility of late‑stage functionalization, meaning that simple replacement of one analog with another will alter SAR trends, synthetic tractability, and ultimately the procurement value of the compound for a given project. The quantitative evidence below substantiates this claim.

Quantitative Differentiation Evidence for 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile Versus Key Analogs


Lipophilicity Modulation: XLogP3 Advantage Over 6-Trifluoromethyl and 6-Methoxy Analogs

The target compound exhibits a computed XLogP3 of 3.7, which falls within the optimal range for oral bioavailability (LogP 1–5) and CNS penetration (LogP 2–5) [1]. In contrast, the 6‑trifluoromethyl analog is predicted to have an XLogP3 of approximately 4.5–5.1 based on the Hansch lipophilicity parameter for CF₃ (π = 1.44) compared with F (π = 0.14) [2]. This ~1‑log‑unit increase substantially raises the risk of poor aqueous solubility and off‑target binding. The 6‑methoxy analog (σₚ = ‑0.27, π = ‑0.02) would have a lower LogP (~3.5), but the electron‑donating nature alters the electronic profile of the quinoline ring in ways that are not interchangeable with the electron‑withdrawing fluorine [2].

Lipophilicity Drug-likeness ADME

Molecular Weight Efficiency: 22% Lower MW Than 6-Trifluoromethyl Analog

The molecular weight of 2-(tert-butyl)-6-fluoroquinoline-4-carbonitrile is 228.26 g mol⁻¹ [1]. The closest commercially available analog, 2-(tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile (CAS 1416440‑02‑2), has a molecular weight of 278.27 g mol⁻¹, representing a 22% increase . In lead‑optimization campaigns, lower molecular weight directly improves ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy‑atom count) and compliance with Lipinski’s Rule of 5 (MW < 500), making the fluoro analog a more attractive starting point for fragment growth or library design.

Ligand efficiency Fragment-based design Lead optimization

Electronic Modulation: Fine‑Tuned σ‑Withdrawal vs. Strong σ‑Withdrawal of CF₃ and σ‑Donation of OCH₃

The 6‑fluoro substituent imparts a mild electron‑withdrawing effect (Hammett σₚ = +0.06) [1]. This stands in contrast to the 6‑trifluoromethyl group (σₚ = +0.54), which exerts a much stronger electron‑withdrawing influence that can over‑stabilize negative charge, and the 6‑methoxy group (σₚ = –0.27), which donates electron density and alters the basicity of the quinoline nitrogen [1]. The subtle electronic tuning by fluorine allows for modulation of π‑stacking interactions and hydrogen‑bond acceptor strength without drastically perturbing the electron distribution of the heterocycle, offering a unique balance for medicinal chemistry SAR exploration.

Electronic effects SAR Reactivity

Synthetic Versatility: 6‑Fluoro as a Latent Leaving Group for Late‑Stage Diversification

Fluorine at the 6‑position of quinoline can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions when activated by the electron‑withdrawing 4‑carbonitrile group [1]. This enables late‑stage introduction of amines, alkoxides, or thiols to generate focused SAR libraries directly from a single advanced intermediate. The 6‑trifluoromethyl analog does not undergo analogous SNAr displacement because the CF₃ group lacks a suitable leaving‑group capability, and the 6‑methoxy analog requires harsh demethylation before further functionalization [1]. Thus, the target compound offers a synthetic advantage for hit‑to‑lead exploration that its closest analogs cannot provide.

Nucleophilic aromatic substitution Late-stage functionalization SAR library

Purity Specification: 98% Baseline Ensures Reproducible SAR Data

Multiple vendors supply 2-(tert‑butyl)-6-fluoroquinoline-4-carbonitrile at ≥98% purity . By comparison, several close analogs such as 2-(tert‑butyl)-6-methoxyquinoline-4-carbonitrile are commonly offered only at 95% purity . The 3% purity difference corresponds to a potential 3 wt% impurity burden that can confound IC₅₀ determinations, crystallography trials, or high‑throughput screening results. For procurement decisions, a guaranteed 98% purity reduces the need for repurification and increases confidence in the integrity of biological assay data.

Purity Quality control Reproducibility

High-Value Application Scenarios for 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Libraries Requiring Controlled Lipophilicity

With an XLogP3 of 3.7, the compound occupies the favorable lipophilicity window for oral bioavailability while avoiding the high LogP (>5) territory of the 6‑CF₃ analog that predisposes to poor solubility and promiscuous binding [1]. Medicinal chemistry teams designing CNS‑penetrant or orally bioavailable leads can select this compound as a balanced scaffold that does not require extensive property optimization at the outset [1].

Fragment Growth and Ligand Efficiency Optimization

The molecular weight of 228.26 g mol⁻¹ is 22% lower than the 6‑CF₃ analog, providing superior ligand efficiency metrics and leaving ample ‘molecular real estate’ for subsequent functionalization [2]. This makes the compound an ideal starting point for fragment‑based drug discovery or for lead series that have approached the upper MW limit and require downsizing [2].

Late-Stage Diversification via Nucleophilic Aromatic Substitution

The 6‑fluoro substituent can be displaced by oxygen, nitrogen, or sulfur nucleophiles under SNAr conditions, enabling rapid generation of analog libraries from a single advanced intermediate [3]. This synthetic handle is absent in the 6‑CF₃ analog and requires additional protection/deprotection steps in the 6‑OCH₃ analog, giving the 6‑fluoro derivative a clear advantage in library production efficiency [3].

Electronic Fine‑Tuning in Structure–Activity Relationship (SAR) Studies

The mild electron‑withdrawing character of fluorine (σₚ = +0.06) allows SAR teams to probe electronic effects on target binding without the confounding strong withdrawal of CF₃ (σₚ = +0.54) or the electron‑donating effect of OCH₃ (σₚ = –0.27) [4]. This intermediate electronic profile is particularly valuable when subtle modulation of π‑stacking or hydrogen‑bond acceptor strength is required [4].

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